molecular formula C7H6FNO3 B13657146 5-Fluoro-4-methoxypicolinic acid

5-Fluoro-4-methoxypicolinic acid

Cat. No.: B13657146
M. Wt: 171.13 g/mol
InChI Key: IIMSTXMEOYKOKS-UHFFFAOYSA-N
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Description

5-Fluoro-4-methoxypicolinic acid: is a fluorinated derivative of picolinic acid, characterized by the presence of a fluorine atom at the 5-position and a methoxy group at the 4-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-4-methoxypicolinic acid typically involves the introduction of the fluorine and methoxy groups onto the picolinic acid scaffold. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom. The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available picolinic acid. The process typically includes halogenation, methylation, and purification steps to obtain the desired product with high purity. Reaction conditions such as temperature, solvent, and reaction time are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-4-methoxypicolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxy substitution.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its fluorinated nature enhances its metabolic stability and bioavailability.

Medicine: Research is ongoing to explore the use of 5-Fluoro-4-methoxypicolinic acid in drug development, particularly as a scaffold for designing enzyme inhibitors and receptor modulators.

Industry: In the materials science field, the compound is investigated for its potential use in the development of advanced materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methoxypicolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the methoxy group modulates its electronic properties. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in the desired biological effects.

Comparison with Similar Compounds

    4-Methoxypicolinic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.

    5-Fluoropicolinic acid: Lacks the methoxy group, affecting its electronic properties and reactivity.

    4-Fluoro-3-methoxypyridine: A structurally similar compound with different substitution patterns on the pyridine ring.

Uniqueness: 5-Fluoro-4-methoxypicolinic acid is unique due to the combined presence of both fluorine and methoxy groups, which impart distinct chemical and biological properties. The fluorine atom enhances metabolic stability and binding affinity, while the methoxy group modulates electronic properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H6FNO3

Molecular Weight

171.13 g/mol

IUPAC Name

5-fluoro-4-methoxypyridine-2-carboxylic acid

InChI

InChI=1S/C7H6FNO3/c1-12-6-2-5(7(10)11)9-3-4(6)8/h2-3H,1H3,(H,10,11)

InChI Key

IIMSTXMEOYKOKS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1F)C(=O)O

Origin of Product

United States

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